1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
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Overview
Description
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl2FO. It is a chiral alcohol that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals . This compound is particularly notable for its role in the preparation of anti-cancer agents and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one using sodium borohydride in ethanol . The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation. This method employs a palladium catalyst under hydrogen gas to reduce the corresponding ketone to the alcohol . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.
Reduction: 1-(2,4-dichloro-5-fluorophenyl)ethane.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of anti-cancer drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, the compound is often used to inhibit certain enzymes or receptors, thereby modulating biological pathways . For example, it can act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichloro-5-fluorophenyl)ethan-1-one: This ketone is a precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol.
1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine: An amine derivative used in the synthesis of various pharmaceuticals.
2,4-dichloro-5-fluorophenylacetic acid: Another related compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties . Its ability to serve as a versatile intermediate in the synthesis of various biologically active molecules makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
704-09-6 |
---|---|
Molecular Formula |
C8H7Cl2FO |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
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